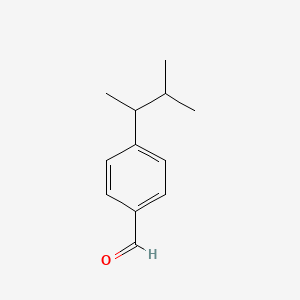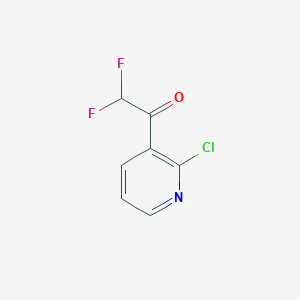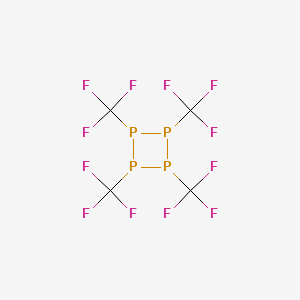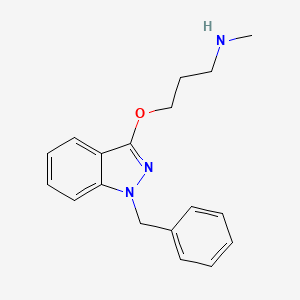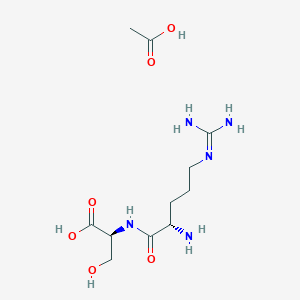
Urea, 1-(2-fluoroethyl)-1-nitroso-3-(tetrahydro-2H-thiopyran-4-yl)-, S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the following steps:
Formation of the thian-4-yl group: This can be achieved through the oxidation of a thiane derivative.
Introduction of the fluoroethyl group: This step involves the reaction of the intermediate with a fluoroethylating agent under controlled conditions.
Nitrosation: The final step involves the nitrosation of the intermediate to form the nitrosourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis and as a precursor for other compounds.
Biology: In studies involving DNA alkylation and mutagenesis.
Medicine: Potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea involves the alkylation of DNA, which leads to the inhibition of DNA replication and cell division. This compound may target specific molecular pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Semustine: Another nitrosourea with similar applications.
Uniqueness
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific structural features, such as the presence of the thian-4-yl and fluoroethyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
32319-89-4 |
|---|---|
Fórmula molecular |
C8H14FN3O4S |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-(1,1-dioxothian-4-yl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C8H14FN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |
Clave InChI |
LKCXGNNLVAZPIG-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1NC(=O)N(CCF)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


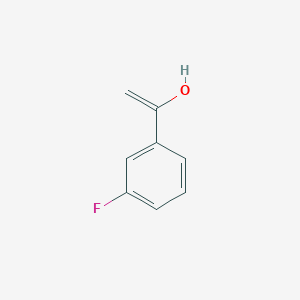

![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
